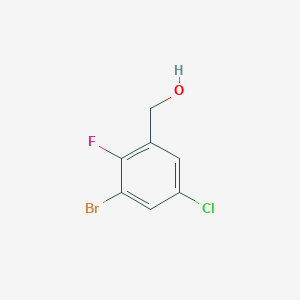

3-Bromo-5-chloro-2-fluorobenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-chloro-2-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1809161-65-6 . It has a molecular weight of 239.47 . The IUPAC name for this compound is (3-bromo-5-chloro-2-fluorophenyl)methanol .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-2-fluorobenzyl alcohol is 1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the molecule consists of a benzyl group with bromo, chloro, and fluoro substituents at the 3rd, 5th, and 2nd positions respectively, and a hydroxyl group attached to the benzyl carbon.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-chloro-2-fluorobenzyl alcohol are not available, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-fluorobenzyl alcohol is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Insecticidal Activities:

3-Bromo-5-chloro-2-fluorobenzyl alcohol derivatives have been synthesized and demonstrated to possess insecticidal activities. Although these activities were generally lower than those of established pyrethroids with 3-(dihalovinyl) side chains, compounds with certain side chains showed moderate to high insecticidal potency (Elliott, Janes, & Khambay, 1986).

Ecofriendly Synthesis:

Aromatic alcohols, including those similar to 3-Bromo-5-chloro-2-fluorobenzyl alcohol, have been synthesized using eco-friendly biotransformation methods. These methods employ whole cells of Baker’s Yeast in mixtures of glycerol and water, indicating the potential for sustainable production of these compounds (Saharan & Joshi, 2016).

Protecting Group in Organic Synthesis:

The related compound, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been used as a new alcohol protecting group in organic synthesis. This group is introduced via benzyl bromide and is cleavable under specific conditions, indicating the utility of halo-substituted benzyl alcohols in complex chemical syntheses (Crich, Li, & Shirai, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word for this compound is "Warning" . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

This compound is likely used as an intermediate in the synthesis of more complex molecules, and its specific targets would depend on the final product .

Mode of Action

It’s known that alcohols can undergo a variety of reactions, including conversion into alkyl halides and esters . The specific interactions with its targets would depend on the biochemical context and the final product it’s used to synthesize .

Biochemical Pathways

As an intermediate in chemical synthesis, its effects on biochemical pathways would be determined by the final product it’s used to create .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic profile would likely be less relevant than that of the final product it’s used to synthesize .

Result of Action

As an intermediate in chemical synthesis, its effects would be determined by the final product it’s used to create .

Action Environment

The action of 3-Bromo-5-chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Other factors like pH, presence of other chemicals, and light exposure could also potentially influence its action, efficacy, and stability .

Propriétés

IUPAC Name |

(3-bromo-5-chloro-2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVCPOIRUHRROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/no-structure.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)

![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)